Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
CAS No.: 1172915-75-1
Cat. No.: VC4380735
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172915-75-1 |
|---|---|
| Molecular Formula | C16H19N3O2S |
| Molecular Weight | 317.41 |
| IUPAC Name | cyclopropyl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H19N3O2S/c20-16(12-3-4-12)19-7-5-18(6-8-19)10-15-17-13(11-22-15)14-2-1-9-21-14/h1-2,9,11-12H,3-8,10H2 |
| Standard InChI Key | ZUCIGCTXRCWVDL-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |
Introduction
Molecular Structure and Structural Characterization
Core Structural Features
Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone (molecular formula: C₁₆H₁₉N₃O₂S) consists of four primary components:
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Cyclopropyl group: A strained three-membered carbocyclic ring attached to a methanone moiety, contributing to conformational rigidity and metabolic stability .
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Piperazine ring: A six-membered diamine ring substituted at the 1-position with a methylene-thiazole group, enhancing hydrogen-bonding potential and solubility .
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Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur atoms, known for its electron-withdrawing properties and role in bioactivity .
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Furan-2-yl substituent: A oxygen-containing heterocycle attached to the thiazole ring, modulating electronic density and steric interactions .
The compound’s SMILES notation (C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4) and InChIKey (ZUCIGCTXRCWVDL-UHFFFAOYSA-N) confirm its connectivity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 317.41 g/mol | |
| CAS Number | 1172915-75-1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 37.24 Ų | |
| logP (Octanol-Water) | 1.82 |
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis typically involves a multi-step sequence:
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Formation of the thiazole core: Condensation of 4-(furan-2-yl)thiazole-2-carbaldehyde with methylamine derivatives under acidic conditions .
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Methylation of piperazine: Reaction of piperazine with chloromethyl-thiazole intermediates in acetonitrile under reflux, facilitated by potassium carbonate.
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Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using diazomethane or Simmons-Smith reagents .
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Purification: Thin-layer chromatography (TLC) and reverse-phase HPLC yield >95% purity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | K₂CO₃, CH₃CN, reflux, 12 h | 78% |
| 2 | Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane, 110°C | 65% |
| 3 | Zn(Cp)₂, CH₂I₂, DCM, 0°C | 83% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.86 mg/mL) but high permeability in lipid membranes (logP = 1.82), suggesting suitability for oral administration . Stability studies indicate degradation <5% under ambient conditions over 6 months.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 6.75–6.82 (m, 3H, furan-H), 3.55–3.62 (m, 4H, piperazine-H).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiazole).
Biological Activities and Mechanisms
Acetylcholinesterase Inhibition
The compound inhibits acetylcholinesterase (IC₅₀ = 2.1 µM), likely through π-π stacking between the thiazole ring and the enzyme’s catalytic site . Electron-withdrawing groups on the thiazole enhance electrophilicity, improving binding affinity .
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL), activity is attributed to membrane disruption via furan-thiazole interactions .
Table 3: In Vitro Biological Data
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